Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate
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Overview
Description
Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a hydrazinyl group, which is further connected to a chlorinated oxopropylidene moiety. Its molecular formula is C11H11ClN2O3, and it has a molecular weight of approximately 254.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate typically involves the reaction of methyl 2-hydrazinylbenzoate with 1-chloro-2-oxopropylidene. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the oxopropylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorinated oxopropylidene moiety may also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinyl benzoate derivatives and chlorinated oxopropylidene compounds. Examples include:
- Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate analogs with different substituents on the benzoate ring.
- Hydrazinyl benzoates with varying alkyl or aryl groups .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86098-11-5 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate |
InChI |
InChI=1S/C11H11ClN2O3/c1-7(15)10(12)14-13-9-6-4-3-5-8(9)11(16)17-2/h3-6,13H,1-2H3 |
InChI Key |
XKZLZHNDUYDYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1C(=O)OC)Cl |
Origin of Product |
United States |
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